REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.C([N-]C(C)C)(C)C.[Li+].I[CH2:21][CH2:22][C:23]([F:26])([F:25])[F:24].Cl>O1CCCC1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([CH2:21][CH2:22][C:23]([F:26])([F:25])[F:24])[C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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2.38 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
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31 mL
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Type
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reactant
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Smiles
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C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
4.38 g
|
Type
|
reactant
|
Smiles
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ICCC(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted twice with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (SiO2, heptane/EtOAc=9:1)
|
Type
|
CUSTOM
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Details
|
to yield a colourless oil, (1.75 g, 47%)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)C(C(=O)O)CCC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |